6-(噻吩-3-基甲基)嘧啶-2,4(1H,3H)-二酮

描述

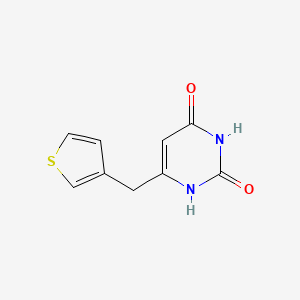

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a thiophene ring attached to a pyrimidinedione core

科学研究应用

抗氧化和抗炎应用

该化合物中存在的噻吩部分以其生物活性特性而闻名,包括抗氧化和抗炎活性。研究人员合成了含有噻吩的化合物的衍生物,这些衍生物在体外和体内都显示出有效的抗炎作用。 这些化合物还表现出对自由基和脂质过氧化的良好抗氧化活性 .

化疗潜力

查耳酮是该化合物化学结构的一部分,以其多种生物活性而闻名,包括抗菌、抗炎和抗肿瘤作用。 该化合物的结构使其可以作为一种有利的化疗化合物加入日常饮食中,有可能为癌症治疗提供一条新途径 .

抗菌活性

噻吩部分也与抗菌特性有关。 这使得该化合物成为进一步研究其对抗各种微生物感染的有效性的候选者,有可能导致新型抗菌剂的开发 .

杂环衍生物的合成

该化合物作为合成新型嘧啶硫醇、吡唑和吡喃衍生物的起点。 这些杂环衍生物由于其生物活性而引起了极大的兴趣,这些活性包括抗癌特性 .

有机合成中的多组分反应

该化合物可用于多组分反应 (MCR),这是一种用于绿色或可持续合成的有效策略。 MCR 允许从易于获得且廉价的起始材料中高效且原子经济地创建多种分子结构 .

抗癌剂

噻吩并嘧啶衍生物,例如所讨论的衍生物,已被评估为针对各种异构体的 PI3K 抑制剂,并已显示出针对多种癌细胞系的抗癌活性。 这突出了该化合物作为靶向抗癌剂的潜力 .

作用机制

Target of Action

Similar compounds have been shown to have anti-inflammatory and antioxidant activities . They are also known to inhibit various enzymes and pathways, which are critical to the progression of diseases like cancer .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect pathways involving protein kinases (pks), topoisomerases, tubulin polymerization, and histone deacetylase (hdac) .

Result of Action

They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

生化分析

Biochemical Properties

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the thiophene ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, while the pyrimidine ring can form hydrogen bonds with amino acid side chains .

Cellular Effects

The effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It can bind to DNA and RNA, influencing the transcription and translation processes. The compound also acts as an enzyme inhibitor, particularly targeting kinases and oxidoreductases. By binding to the active sites of these enzymes, it can prevent substrate binding and subsequent catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids .

Transport and Distribution

Within cells and tissues, 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in regulating gene expression and enzyme activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of thiophen-3-ylmethylamine with a suitable pyrimidinedione precursor under controlled conditions. Common methods include:

Condensation Reactions: Thiophen-3-ylmethylamine is condensed with a pyrimidinedione derivative in the presence of a dehydrating agent.

Cyclization Reactions: Cyclization of intermediate compounds can be achieved using acid catalysts or other suitable reagents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

Substitution: Nucleophiles such as alkyl halides, and polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: Amine derivatives or other reduced forms.

Substitution: Substituted pyrimidinediones with various functional groups.

Chemistry and Biology:

Medicinal Chemistry: The compound is explored for its potential as a lead molecule in drug discovery, particularly for its bioactive properties.

Material Science: Its unique structure makes it a candidate for use in organic electronic materials and polymers.

Medicine:

Pharmaceuticals: Investigated for its therapeutic properties, including potential antiviral, anti-inflammatory, and anticancer activities.

Drug Development: Used as a building block in the synthesis of more complex pharmaceuticals.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Cosmetics: Possible applications in skincare products for its antioxidant properties.

相似化合物的比较

Thiophene Derivatives: Other thiophene-containing compounds with similar biological activities.

Pyrimidinedione Derivatives: Compounds with similar core structures used in medicinal chemistry.

Uniqueness: 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of a thiophene ring and pyrimidinedione core, which may confer unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, material science, and other industries.

Would you like more information on any specific aspect of this compound?

属性

IUPAC Name |

6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBADLUHYCLJQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。